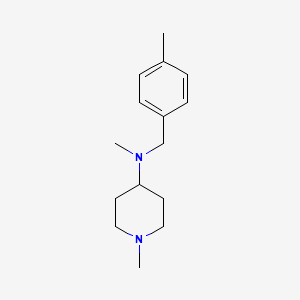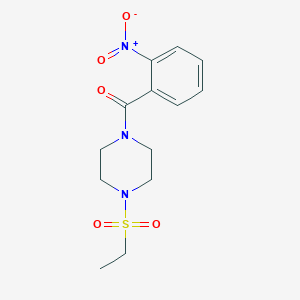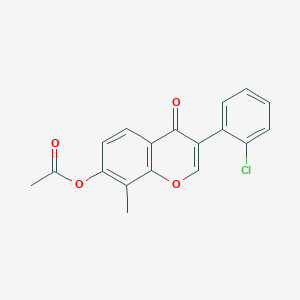
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine, also known as MPBD or MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is a structural analog of JWH-018. MPBD has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mécanisme D'action
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. The activation of these receptors by N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been found to have partial agonist activity at the CB2 receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as induce anxiety and paranoia in some users. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has potent psychoactive effects, which make it a useful tool for studying the endocannabinoid system. However, N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine also has several limitations. Its potency and psychoactive effects may make it difficult to use in certain experiments, and its effects on behavior and cognition may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential uses and limitations of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine involves the reaction of 4-methylbenzyl chloride with 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine to yield N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been extensively studied in the field of synthetic cannabinoids due to its potent psychoactive effects. It has been used as a tool to study the CB1 and CB2 receptors and their role in the endocannabinoid system. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been used in animal studies to investigate its effects on behavior and cognition.
Propriétés
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-4-6-14(7-5-13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSJAFDBBXQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)

![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)